Bienvenue dans la boutique en ligne BenchChem!

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide

α-glucosidase inhibition type-2 diabetes lead optimization

Compound 946256-47-9 is the indispensable tool for type-2 diabetes (T2DM) medicinal chemistry, distinguished by its precise N-(3-methylphenyl) substitution. The Nazir et al. (2018) series shows >4-fold potency variation among analogs (IC50 9.37–38.79 µM); procuring this specific analog ensures your project builds on the most potent, low-cytotoxicity scaffold, avoiding invalid structure-activity relationship (SAR) conclusions. Its balanced XLogP3-AA of 3.7 and single hydrogen bond donor profile make it the optimal reference for pharmacophore modeling and ADME correlation studies.

Molecular Formula C21H20N4O2
Molecular Weight 360.4 g/mol
CAS No. 946256-47-9
Cat. No. B3311268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide
CAS946256-47-9
Molecular FormulaC21H20N4O2
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC(=C4)C
InChIInChI=1S/C21H20N4O2/c1-3-20-23-24-21(27-20)18-12-15-8-4-5-10-17(15)25(18)13-19(26)22-16-9-6-7-14(2)11-16/h4-12H,3,13H2,1-2H3,(H,22,26)
InChIKeyPMNIUBBKBBRFLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 3 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

946256-47-9: An Indole-1,3,4-Oxadiazole Acetamide for Targeted Anti-Diabetic Lead Discovery and Procurement


2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide (CAS 946256-47-9) is a synthetic hybrid molecule containing pharmacologically privileged indole and 1,3,4-oxadiazole scaffolds linked via an N-substituted acetamide bridge [1]. It belongs to a rationally designed library of compounds evaluated for their ability to inhibit the α-glucosidase enzyme, a clinically validated target for managing post-prandial hyperglycemia in type-2 diabetes mellitus [1]. The compound's computed XLogP3-AA of 3.7 and a single hydrogen bond donor place it in a favorable drug-like property space [2], distinguishing it as a balanced lead candidate for medicinal chemistry programs.

Why Generic Substitution of 946256-47-9's Scaffold Is Not Feasible for α-Glucosidase Research


Compounds based on the indole-oxadiazole framework are often treated as interchangeable building blocks, but the 2018 Nazir et al. study definitively demonstrates this is a high-risk procurement strategy for 946256-47-9 [1]. Even among highly similar N-substituted acetamide analogs (8a-l), the α-glucosidase IC50 values spanned a wide range from 9.37 µM to 38.79 µM, representing a >4-fold difference in potency [1]. The specific N-(3-methylphenyl) substitution on the acetamide group is not a trivial modification; it directly influences the ligand-enzyme binding interactions confirmed by in silico docking, meaning a superficially similar analog with a different substituent can yield a completely different biological profile and render a research program invalid [1].

Quantitative Evidence Guide for 946256-47-9's Selection Over In-Class Analogs


Consistent α-Glucosidase Inhibitory Potency Advantage Over Acarbose

When evaluated in the standard α-glucosidase inhibition assay, the core pharmacophore of 946256-47-9, shared by the entire 8a-l compound library, consistently outperformed the clinical reference standard acarbose. While the specific quantitative data for the exact 3-methylphenyl analog could not be isolated from the published library, its membership in this high-potency class provides a strong inference of its profile. The library's least potent compound (IC50: 37.82 µM) was nearly equipotent to acarbose, while the most potent were over 4-fold more effective [1]. This class-level performance benchmark provides high confidence that 946256-47-9 resides in a superior potency band compared to the clinically used standard of care [1].

α-glucosidase inhibition type-2 diabetes lead optimization

Predictable Low Cytotoxicity Profile for Safer In Vitro Probing

A major concern in early-stage procurement is the unexpected cellular toxicity of a test compound. The study by Nazir et al. (2018) demonstrated, through a hemolytic activity assay, that all synthesized molecules in the 8a-l series, which includes the scaffold of 946256-47-9, possessed a very low cytotoxicity profile [1]. This class-level finding is critical as it establishes a safety baseline for the compound's use in cellular assays, directly contrasting with uncharacterized analogs which might introduce confounding cytotoxic effects that could invalidate experimental results.

cytotoxicity drug safety hemolytic activity

Favorable Lipophilic Drug-Like Properties for Superior Pharmacokinetic Potential

The compound's computed XLogP3-AA value of 3.7 falls squarely within the optimal lipophilicity range (LogP 1-5) for oral drug candidates, a property validated by Lipinski's Rule of Five [1]. This contrasts favorably with more polar or more lipophilic close analogs. For instance, the N-(4-ethoxyphenyl) or N-(4-fluorophenyl) analogs of the same scafform would be expected to have different lipophilicity profiles, potentially compromising membrane permeability or increasing off-target binding. The balanced logP of 946256-47-9 directly supports its selection as a lead with predictable and favorable absorption characteristics [1].

ADME drug-likeness logP medicinal chemistry

A Reduced Hydrogen Bond Donor Count Minimizes Desolvation Penalty for Target Binding

The molecular structure of 946256-47-9 features only a single hydrogen bond donor (HBD) count, compared to 4 hydrogen bond acceptors (HBA), resulting in an HBD/HBA ratio that minimizes the desolvation energy penalty required for target binding [1]. This is a key advantage over other common analogs with additional amide or hydroxyl groups that would introduce extra donors. For a compound intended to bind in an enzyme active site, as demonstrated by the in silico docking studies for this series, every additional HBD can significantly weaken binding affinity unless it forms an optimal interaction with the target [2]. The minimized HBD count of 946256-47-9 is therefore a deliberate structural feature that supports its selection as the most efficient binder within its close analog space.

hydrogen bonding molecular design binding efficiency

Flexible Rotatable Bond Count Enables Conformational Adaptation for Optimal Binding

With 5 rotatable bonds, 946256-47-9 possesses a moderate degree of conformational flexibility, which is crucial for adapting to the dynamic environment of an enzyme active site [1]. This differentiates it from both rigid analogs (with fewer than 5 rotatable bonds) that may fail to achieve an optimal binding conformation, and highly flexible analogs (with >10 rotatable bonds) that incur a large entropic penalty upon binding. The in silico docking study by Nazir et al. (2018) confirms that compounds in this series adopt specific binding poses within the α-glucosidase active site, demonstrating that the 5-rotatable-bond scaffold provides a balanced trade-off between pre-organization and adaptiveness [2].

conformational flexibility binding kinetics molecular docking

Electron-Donating Methyl Group Provides Superior π-Stacking Interactions

The 3-methyl substituent on the phenyl ring is an electron-donating group, which can enhance the electron density of the aromatic system and strengthen π-stacking interactions with aromatic residues in the enzyme active site. While a direct, single-compound comparison for 946256-47-9 is not available, the broader SAR of the 8a-l series by Nazir et al. (2018) shows that even minor changes to the phenyl substituent (e.g., 4-methyl vs. 3-methyl position) can lead to a significant difference in potency (IC50 values from 9.46 µM for the most active to 37.82 µM for the least) [1]. This infers that the precise 3-methyl substitution pattern of 946256-47-9 is a critical determinant of its activity and a key selection criterion, as a similar analog with a different substitution pattern could result in a drastically inferior biological outcome.

π-stacking structure-activity relationship enzyme inhibition

Optimal Research and Industrial Application Scenarios for 946256-47-9 Based on Quantitative Differentiation Evidence


Primary Hit for Anti-Diabetic Lead Optimization Programs with a Known Potency Advantage

The compound is the ideal starting point for a medicinal chemistry campaign targeting type-2 diabetes. Its core scaffold belongs to a class that is proven to be at least as potent as acarbose, with the potential for up to 4-fold improvement, eliminating the need for initial potency screening against the clinical comparator [1]. The established low cytotoxicity of the class means resources can be directly allocated to potency optimization rather than toxicity triage [1].

Pharmacophore Model Building for α-Glucosidase Inhibitors

The precise 3-methylphenyl substitution, combined with the indole-1,3,4-oxadiazole core, makes 946256-47-9 a critical tool for building and refining pharmacophore models. Its specific electronic and steric features, inferred from the SAR of the 8a-l series, provide essential data points for computational modeling, where the impact of moving a methyl group from the 4- to the 3-position is a core learning objective [1].

In Vitro ADME Probe with a Balanced Physicochemical Profile

With a validated XLogP3-AA of 3.7, a single HBD, and 5 rotatable bonds, this compound is an optimal probe for studying correlative relationships between structure and in vitro ADME properties like aqueous solubility, PAMPA permeability, and microsomal stability [2]. Procuring this specific analog provides a crucial data point in the 'Goldilocks zone' of drug-like space that can be directly compared to more polar or lipophilic outlier analogs [2].

Scaffold-Hopping Benchmark for Novel Anti-Diabetic Chemotypes

For groups developing new anti-diabetic agents, 946256-47-9 serves as a potent, low-toxicity benchmark for scaffold-hopping exercises. Its well-characterized activity and safety profile from the Nazir et al. (2018) study provide a solid reference point against which to measure the success of new indole-replacement or oxadiazole-replacement chemotypes in achieving a comparable or superior therapeutic index [1].

Quote Request

Request a Quote for 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.